molecular formula C14H18O2 B13716292 8-Phenyl-7-octenoic Acid

8-Phenyl-7-octenoic Acid

Cat. No.: B13716292
M. Wt: 218.29 g/mol
InChI Key: VVLZJJSHTPWURO-UHFFFAOYSA-N
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Description

Contextualization within Lipid and Fatty Acid Research

Lipids and fatty acids are fundamental to life, serving as essential components of cell membranes, energy storage molecules, and signaling messengers. nih.gov The introduction of a phenyl group into a fatty acid chain, creating a phenyl-substituted fatty acid, can dramatically alter its physical, chemical, and biological properties. This structural modification introduces aromaticity and can influence how the molecule interacts with biological systems. Research in this area explores how these changes impact metabolic pathways, cellular uptake, and potential therapeutic applications. wikipedia.orgnih.gov

Significance of Phenylated Aliphatic Carboxylic Acids in Chemical and Biological Systems

Phenylated aliphatic carboxylic acids are a diverse group of molecules with a wide range of known biological activities. wikipedia.org For instance, shorter-chain ω-phenylalkanoic acids like phenylacetic acid and 3-phenylpropanoic acid are found in natural products such as propolis and are involved in plant and mammalian signaling. wikipedia.org Some phenylalkenoic acids have demonstrated antimicrobial and antifungal properties. wikipedia.orgnih.gov The presence of the phenyl group can enhance the molecule's interaction with biological targets, such as enzymes or receptors, and can influence its pharmacokinetic properties. wikipedia.org The study of these compounds is crucial for discovering new bioactive molecules with potential applications in medicine and agriculture. wikipedia.orgnih.gov

Overview of Current Research Trajectories for 8-Phenyl-7-octenoic Acid

Direct research specifically targeting 8-Phenyl-7-octenoic Acid is not prominent in the current scientific literature. However, research on ω-phenylalkenoic acids, in general, provides a roadmap for potential future investigations. nih.gov Studies on homologous compounds, which are similar in structure, suggest that research on 8-Phenyl-7-octenoic Acid could focus on its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. wikipedia.orgnih.gov Furthermore, its structure as an unsaturated fatty acid with a terminal phenyl group makes it an interesting candidate for polymer synthesis and material science applications. The lack of current research presents a significant opportunity for novel investigations into the synthesis, properties, and potential applications of this unique molecule.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

8-phenyloct-7-enoic acid

InChI

InChI=1S/C14H18O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4-7,9-11H,1-3,8,12H2,(H,15,16)

InChI Key

VVLZJJSHTPWURO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 8-Phenyl-7-octenoic Acid and its Structural Analogues

The construction of the 8-phenyl-7-octenoic acid molecule and its analogues has been approached through various synthetic strategies, with a significant focus on controlling the stereochemistry of the carbon-carbon double bond.

Stereoselective and Enantioselective Preparation Strategies

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, and methods such as the Wittig reaction and its modifications, as well as the Julia-Kocienski olefination, are pivotal in achieving high stereocontrol. The Julia-Kocienski olefination, in particular, is renowned for its ability to produce (E)-alkenes with high selectivity. organic-chemistry.orgwikipedia.orgnih.govyoutube.com This method involves the reaction of a carbonyl compound with a sulfone, proceeding under mild conditions with broad functional group tolerance. organic-chemistry.orgwikipedia.orgnih.gov For instance, the synthesis of resveratrol (B1683913) analogues has successfully employed the Julia-Kocienski olefination to generate the trans-alkene backbone. wikipedia.org A general strategy for synthesizing (E)-alkenes via this method involves the reaction of an aldehyde with a metalated 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which leads to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene. wikipedia.org

Another powerful tool for stereoselective alkene synthesis is the Wittig reaction. wikipedia.orgquora.comchemtube3d.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, predominantly yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgquora.com For the synthesis of (E)-alkenoic acids, a stabilized ylide would be the reagent of choice.

While specific enantioselective syntheses targeting the chiral center that would be introduced upon reduction of the double bond in 8-phenyl-7-octenoic acid are not extensively detailed in readily available literature, general methods for the enantioselective synthesis of γ-chiral alkenoic acids could be applied. organic-chemistry.org These often involve asymmetric hydrogenation or other chiral catalyst-mediated transformations.

A plausible synthetic route to (E)-8-phenyl-7-octenoic acid could involve a Julia-Kocienski olefination between a suitable aldehyde precursor for the C1-C6 portion of the octenoic acid chain and a phenyl-substituted sulfone.

Functional Group Interconversions and Derivatization Routes

The versatile structure of 8-phenyl-7-octenoic acid, featuring a carboxylic acid, a double bond, and a phenyl ring, allows for a wide range of functional group interconversions and derivatizations. These transformations are crucial for creating analogues with potentially altered biological activities or for preparing the molecule for further synthetic manipulations.

The carboxylic acid moiety is a prime site for derivatization. Standard esterification procedures can be employed to convert the carboxylic acid into various esters. sigmaaldrich.comresearchgate.net For instance, reaction with an alcohol in the presence of an acid catalyst or using coupling agents can yield the corresponding ester. sigmaaldrich.com Similarly, amidation, the reaction of the carboxylic acid with an amine, can produce a variety of amides. undip.ac.idsciencepublishinggroup.com These derivatives can alter the lipophilicity and pharmacokinetic properties of the parent compound.

The carbon-carbon double bond offers another handle for chemical modification. Epoxidation, the conversion of the alkene to an epoxide, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.comlibretexts.org These epoxides are valuable intermediates that can be opened under acidic or basic conditions to introduce vicinal diols. libretexts.orglibretexts.org

Biocatalytic and Enzymatic Synthesis of Phenyl-Octenoate Esters

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been extensively used for the synthesis of esters, including those with aromatic moieties.

Lipase-Mediated Esterification Processes

Lipases are enzymes that catalyze the hydrolysis of fats and oils in their natural environment. However, in non-aqueous or low-water environments, their catalytic activity can be reversed to favor esterification. nih.govnih.gov This has been successfully applied to the synthesis of various flavor esters. nih.govnih.govepa.gov The synthesis of phenyl-octenoate esters can be achieved through the lipase-catalyzed esterification of a phenyl-containing alcohol, such as phenylethanol, with octenoic acid or its derivatives. capes.gov.brnih.gov

Lipases from various microbial sources have been investigated for their efficacy in ester synthesis. Notably, lipases from Rhizomucor miehei have shown great promise. nih.govepa.govcapes.gov.br These enzymes can be used in either free or immobilized forms, with immobilization often leading to enhanced stability and reusability. nih.gov

Optimization of Bioreaction Conditions and Enzyme Selection

The efficiency of lipase-catalyzed esterification is highly dependent on several reaction parameters. Optimization of these conditions is crucial for achieving high yields and reaction rates. Key parameters that are often optimized include:

Enzyme Selection: Different lipases exhibit varying activities and selectivities. Screening of various commercially available lipases is a common first step. For the synthesis of flavor esters, lipases from Rhizomucor miehei (e.g., Lipozyme IM) and Candida antarctica (e.g., Novozym 435) are frequently employed due to their high efficiency and broad substrate tolerance. nih.govnih.gov

Reaction Temperature: Temperature affects both the reaction rate and enzyme stability. An optimal temperature is sought where the reaction proceeds at a reasonable rate without significant denaturation of the enzyme. For many lipase-catalyzed esterifications, temperatures in the range of 30-60 °C are common. epa.govCurrent time information in Bangalore, IN.

Substrate Concentration and Molar Ratio: The concentrations of the alcohol and the fatty acid, as well as their molar ratio, can significantly impact the equilibrium of the reaction. epa.gov

Solvent System: The choice of solvent can influence enzyme activity and substrate solubility. While solvent-free systems are often preferred for their green credentials, organic solvents like hexane (B92381) are sometimes used to improve substrate solubility and reaction kinetics. epa.govCurrent time information in Bangalore, IN.

Enzyme Loading: The amount of lipase (B570770) used will directly affect the reaction rate. However, using excessive amounts can be uneconomical. Current time information in Bangalore, IN.

A typical optimization study might involve a multivariate analysis to identify the ideal combination of these parameters for a specific ester synthesis. epa.gov For example, in the synthesis of flavor esters, yields exceeding 90% have been achieved under optimized conditions in a solvent-free system. Current time information in Bangalore, IN.

Novel Chemical Reaction Pathways Leading to Phenylated Fatty Acids

Beyond traditional methods, novel catalytic reactions are continuously being developed for the efficient and selective synthesis of complex molecules like phenylated fatty acids. These modern approaches often offer improved atom economy, milder reaction conditions, and access to previously challenging structures.

One such powerful strategy is catalytic hydroarylation . This reaction involves the direct addition of a C-H bond of an arene across a carbon-carbon double or triple bond. nih.govacs.orgnih.govorganic-chemistry.orgacs.orgacs.orgnih.govresearchgate.net For the synthesis of 8-phenyl-7-octenoic acid, this could potentially involve the hydroarylation of a terminal alkene precursor of the octenoic acid chain with a phenyl-containing reagent. Palladium-catalyzed reductive Heck hydroarylation has emerged as a robust method for the anti-Markovnikov selective hydroarylation of terminal alkenes with aryl iodides, tolerating a wide array of functional groups. nih.govacs.orgacs.org Rhodium-catalyzed systems have also been developed for the selective addition of carboxylic acids to terminal alkynes, which could be another avenue for constructing the desired structure. organic-chemistry.orgnih.gov

Another innovative approach is olefin metathesis , particularly cross-metathesis . This reaction, catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), allows for the formation of a new carbon-carbon double bond by scrambling the substituents of two different alkenes. organic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.net The synthesis of 8-phenyl-7-octenoic acid could be envisioned through the cross-metathesis of a suitable alkene precursor of the C1-C7 portion of the octenoic acid chain with styrene (B11656) or a related phenyl-substituted alkene. The stereoselectivity of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. nih.gov

These modern catalytic methods represent the forefront of synthetic organic chemistry and offer exciting possibilities for the efficient and selective construction of phenylated fatty acids and their derivatives.

Biochemical and Metabolic Investigations in Non Human Systems

Microbial Biotransformation and Degradation Pathways

Microorganisms play a crucial role in the breakdown of various organic compounds, including phenyl-substituted fatty acids. The metabolic pathways employed by these organisms are of significant interest for understanding natural degradation processes and potential biotechnological applications.

Beta-Oxidation of 8-Phenyloctanoic Acid by Rumen Microorganisms

The digestive tracts of ruminants harbor a complex microbial ecosystem capable of degrading a wide array of plant-derived compounds. nih.govuni-hohenheim.de In vitro incubation of 8-phenyloctanoic acid with rumen fluid from fistulated cows has demonstrated that this compound undergoes degradation primarily through β-oxidation. nih.govuni-hohenheim.deresearchgate.net This process involves the sequential shortening of the fatty acid chain. nih.govuni-hohenheim.de

Experiments have shown that after a 24-hour incubation period, 8-phenyloctanoic acid is converted into shorter-chain ω-phenyl fatty acids. researchgate.net However, the efficiency of this β-oxidation appears to be limited, with a relatively low percentage of the initial substrate being converted into degradation products. nih.govuni-hohenheim.de Notably, there was no evidence of chain elongation or saturation of the terminal phenyl group under these conditions. nih.govuni-hohenheim.de The short-chain ω-phenyl fatty acids, 2-phenylacetic acid and 3-phenylpropionic acid, are frequently detected in association with rumen bacteria. oup.com

Fungal and Bacterial Metabolic Fate of Phenyl-Substituted Fatty Acids

Various bacteria and fungi possess the enzymatic machinery to metabolize phenyl-substituted fatty acids. The phototrophic bacterium Rhodopseudomonas palustris can utilize phenylalkane carboxylates with varying side-chain lengths, from 3-phenylpropanoic acid to 8-phenyloctanoic acid, as growth substrates. whiterose.ac.uk The degradation of these compounds is thought to proceed through a β-oxidation pathway. whiterose.ac.uk

In Pseudomonas putida, a soil bacterium known for its metabolic versatility, phenylalkanoic acids with an even number of carbon atoms, such as 6-phenylhexanoic acid and 8-phenyloctanoic acid, are catabolized to phenylacetyl-CoA via β-oxidation. pnas.org This intermediate then enters the main phenylacetic acid catabolic pathway. pnas.org The degradation of these compounds is part of a larger catabolic network known as the phenylacetyl-CoA catabolon. pnas.org

Fungi also contribute to the metabolism of fatty acids, although specific pathways for 8-phenyl-7-octenoic acid are less characterized. mdpi.comacs.org The general process of fatty acid catabolism in fungi involves β-oxidation, similar to that observed in bacteria and other organisms. acs.org

Identification of Novel Catabolic Intermediates

The study of microbial degradation pathways has led to the identification of key metabolic intermediates. In Pseudomonas putida, the degradation of 8-phenyloctanoic acid results in the extracellular accumulation of phenylacetic acid in mutants with a blocked phenylacetic acid catabolic pathway. pnas.org This finding supports the hypothesis that 8-phenyloctanoic acid is first broken down to phenylacetyl-CoA, which is then hydrolyzed to phenylacetic acid when further metabolism is prevented. pnas.org

In Rhodopseudomonas palustris, the initial step in the degradation of long-chain phenylalkane carboxylates is the formation of CoA thioesters. whiterose.ac.uk Enzymes such as feruloyl-CoA synthetases (Fcs1 and Fcs2) and a long-chain fatty acid CoA-ligase (RPA1766) have been shown to catalyze this activation step for various phenylcarboxylates, including 8-phenyloctanoic acid. whiterose.ac.uk While Fcs1 exhibits broad substrate specificity, RPA1766 shows a low affinity specifically for 8-phenyloctanoic acid. whiterose.ac.uk

Cellular Transport and Uptake Mechanisms

The entry of 8-phenyl-7-octenoic acid and related compounds into microbial cells is a critical first step for their metabolism. This process is mediated by specific transport systems that can be subject to inhibition and exhibit distinct kinetic properties.

Characterization of Fatty Acid Transport System Inhibition

In Pseudomonas putida, the transport of fatty acids is facilitated by specific uptake systems. The transport system for octanoic acid, a structurally related compound, can be competitively inhibited by 8-phenyloctanoic acid. oup.comoup.com This suggests that 8-phenyloctanoic acid can interact with and be recognized by the same or a similar transport system responsible for the uptake of medium-chain fatty acids. oup.com

The inhibitory effect of 8-phenyloctanoic acid on the octanoic acid transport system highlights the structural similarities that allow it to compete for binding to the transporter protein. oup.comoup.com Conversely, the phenylacetic acid transport system in P. putida is not induced by phenyl derivatives with an odd number of carbon atoms in the aliphatic chain, but is gratuitously induced by those with an even number, including 8-phenyloctanoic acid. nih.gov This suggests that the inducer molecule is likely phenylacetyl-CoA, which is formed from the β-oxidation of these even-chain phenylalkanoic acids. nih.gov

Kinetic Studies of Compound Permeation in Model Organisms

Kinetic studies provide valuable information about the efficiency and affinity of transport systems. In Pseudomonas putida, the transport system for octanoic acid was characterized with a Km of 100 μM and a Vmax of 9 nmol min⁻¹. oup.comoup.com

The competitive inhibition of this system by 8-phenyloctanoic acid was quantified with an inhibition constant (Ki) of approximately 90 μM. oup.comoup.com This value indicates a relatively strong interaction between 8-phenyloctanoic acid and the octanoic acid transporter.

In Rhodopseudomonas palustris, an ABC-transporter system associated with pimelic acid and long-chain fatty acid transport has been implicated in the uptake of phenylalkane carboxylates. whiterose.ac.uk The solute-binding protein RPA3723, a component of this transporter, was found to bind to 7-phenylheptanoic acid with a dissociation constant (Kd) of 1.29 µM, indicating high-affinity binding. whiterose.ac.uk While specific kinetic data for 8-phenyl-7-octenoic acid transport in this organism is not available, the findings with related compounds suggest the involvement of efficient transport mechanisms.

Enzymatic Interactions and Reaction Mechanisms

The interaction of 8-phenyl-7-octenoic acid with various enzymes is a subject of interest in biochemical research. Enzymes, being highly specific catalysts, exhibit varying degrees of affinity and specificity for their substrates. While direct and comprehensive studies on the substrate specificity of a wide range of enzymes for 8-phenyl-7-octenoic acid are not extensively documented, inferences can be drawn from research on related fatty acids and enzymes involved in their metabolism.

Cytochrome P450 enzymes (P450s) are known for their ability to oxidize unactivated C-H bonds in a variety of substrates, including fatty acids. nih.gov The substrate promiscuity of some P450s suggests they could potentially interact with 8-phenyl-7-octenoic acid. nih.gov The binding and catalytic efficiency of enzymes are influenced by factors such as the substrate's chain length and the presence of functional groups. rsc.org For instance, studies on fatty acid biosynthesis have shown that enzymes like ketoacyl synthase (KS) exhibit specificity for acyl chain lengths, which can be a determining factor in substrate binding and product formation. pnas.org

In the context of fatty acid metabolism, enzymes such as carboxylic acid reductases (CARs) and aldehyde oxidoreductases (AORs) are responsible for the reduction of carboxylic acids to aldehydes. nih.gov CARs, in particular, have a broad substrate scope, tolerating various structural features including aromatic and aliphatic moieties, suggesting a potential interaction with 8-phenyl-7-octenoic acid. nih.gov The efficiency of such enzymatic reactions, however, can be influenced by the specific structure of the substrate. researchgate.net

The following table provides a conceptual framework for understanding the potential interactions between 8-phenyl-7-octenoic acid and relevant enzyme families, based on their known substrate specificities.

Enzyme FamilyGeneral Substrate ClassPotential for Interaction with 8-Phenyl-7-octenoic AcidKey Factors Influencing Interaction
Cytochrome P450s (P450s)Fatty acids, xenobioticsHighSubstrate promiscuity of certain P450 isoforms. nih.gov
Carboxylic Acid Reductases (CARs)Carboxylic acids (aliphatic, aromatic)HighBroad substrate scope, tolerance for aryl-aliphatic structures. nih.gov
Lipoxygenases (LOXs)Polyunsaturated fatty acidsModerate to HighThe phenyl group may influence binding to the active site.
Fatty Acyl-CoA SynthetasesFatty acidsHighEssential for the metabolic activation of fatty acids. archivesofmedicalscience.com
sPLA2PhospholipidsIndirect/ModulatoryCan be modulated by fatty acid-like molecules. scbt.com

This table is illustrative and based on the general functions of the enzyme families. Direct experimental data on the interaction of these enzymes with 8-phenyl-7-octenoic acid is limited.

Analogues of fatty acids can act as modulators of enzyme activity, either by inhibiting or activating them. This modulation is a key area of research for drug development and understanding metabolic pathways. nih.govnih.gov For instance, derivatives of pirinixic acid, which shares structural similarities with fatty acids, have been shown to be potent inhibitors of 5-lipoxygenase (5-LO) product synthesis. acs.org Systematic modifications of these analogues, such as esterification of the carboxylic acid or substitution at the α-position, have led to compounds with significant inhibitory activity against 5-LO in cellular assays. acs.org

The development of dual inhibitors, targeting multiple enzymes in a pathway, is also an active area of research. For example, derivatives of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid have been identified as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 and 5-lipoxygenase. This highlights how structural modifications to a fatty acid-like scaffold can lead to compounds with specific and potent modulatory effects on enzyme activity.

The following table summarizes examples of how fatty acid analogues can modulate enzyme activity, providing a basis for understanding the potential effects of 8-phenyl-7-octenoic acid analogues.

EnzymeModulator TypeExample of Modulator ClassObserved Effect
5-Lipoxygenase (5-LO)InhibitorPirinixic acid derivativesPotent suppression of 5-LO product formation. acs.org
Microsomal Prostaglandin E2 Synthase-1 / 5-LipoxygenaseDual Inhibitor2-(pyrimidin-2-ylthio)octanoic acid derivativesDual inhibition of both enzymes.
sPLA2Modulator4-[(1-oxo-7-phenylheptyl)amino]-(4R)-octanoic acidEnhanced enzymatic activity. scbt.com
Fatty Acid Synthase (FAS)InhibitorThiolactomycin (TLM) analoguesInhibition of the ketoacyl synthase (KS) step. nih.gov

This table presents examples of enzyme modulation by fatty acid analogues to illustrate potential mechanisms. The direct effects of 8-phenyl-7-octenoic acid analogues require specific investigation.

Lipid mediators are bioactive molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids. researchgate.net They play crucial roles in inflammation and other physiological processes. researchgate.net The primary enzymes involved in their biosynthesis are cyclooxygenases (COXs) and lipoxygenases (LOXs). researchgate.net While the direct role of 8-phenyl-7-octenoic acid in these pathways is not well-defined, its structural similarity to naturally occurring fatty acids suggests it could be a substrate or modulator of these enzymes.

The lipoxygenase pathway leads to the formation of leukotrienes and other pro-inflammatory mediators. nih.gov Inhibition of 5-lipoxygenase (5-LO), a key enzyme in this pathway, is a therapeutic target for inflammatory diseases. nih.gov Fatty acid analogues have been successfully developed as 5-LO inhibitors. acs.org Given this, 8-phenyl-7-octenoic acid or its derivatives could potentially influence the production of lipoxygenase products.

The biosynthesis of octadecanoids, which are oxygenated products of 18-carbon fatty acids, occurs through COX, LOX, and cytochrome P450 pathways in mammals. acs.org This further supports the possibility that an 18-carbon fatty acid analogue like 8-phenyl-7-octenoic acid could enter these metabolic cascades and affect the profile of lipid mediators.

Molecular and Cellular Responses in In Vitro Systems

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is a key target in cancer therapy. waocp.org Several studies have investigated the ability of fatty acids and their derivatives to induce apoptosis in various cancer cell lines. mdpi.complos.org

Research on 7-octenoic acid, a structurally related compound, has shown that it can induce apoptosis in MDA-MB-231 breast cancer cells. researchgate.netwaocp.com This induction of apoptosis was associated with the suppression of Bcl-2 expression and subsequent activation of caspase 3. researchgate.netwaocp.com The process of apoptosis is often characterized by morphological changes such as chromatin condensation and the externalization of phosphatidylserine. researchgate.net

The mechanism of fatty acid-induced apoptosis can involve both intrinsic (mitochondria-dependent) and extrinsic pathways. archivesofmedicalscience.complos.org The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. plos.org The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. archivesofmedicalscience.com Some fatty acids have been shown to induce apoptosis through the activation of caspases-3, -7, -8, and -9. archivesofmedicalscience.comresearchgate.net

The following table summarizes the effects of 7-octenoic acid on apoptosis in MDA-MB-231 cells, providing a potential model for the action of 8-phenyl-7-octenoic acid.

Cell LineCompoundKey Apoptotic Events Observed
MDA-MB-2317-octenoic acidInduction of apoptosis, suppression of Bcl-2, activation of caspase 3. researchgate.netwaocp.com
RL95-2Docosahexaenoic acid (DHA) with triacsin CInduction of apoptosis via intrinsic and extrinsic pathways, activation of caspases-8, -9, -3, and -7. archivesofmedicalscience.com
Jurkat and A549Undecylenic acid formulationInduction of apoptosis dependent on caspases 3 and 7, reduction in mitochondrial membrane potential. mdpi.com

This table provides examples of fatty acid-induced apoptosis in different cell lines. The specific effects of 8-phenyl-7-octenoic acid would require direct experimental validation.

In addition to inducing apoptosis, fatty acids and their derivatives can also modulate the cell cycle, leading to cell cycle arrest at specific phases. This is another important mechanism for controlling cell proliferation. mdpi.com

Studies on 7-octenoic acid have demonstrated its ability to induce cell cycle arrest in MDA-MB-231 cells. researchgate.net This effect is often linked to the modulation of key cell cycle regulatory proteins. For instance, some natural compounds can induce cell cycle arrest by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors like p21. mdpi.com

The following table illustrates the effects of 7-octenoic acid on the cell cycle in MDA-MB-231 cells.

Cell LineCompoundEffect on Cell Cycle
MDA-MB-2317-octenoic acidInduction of cell cycle arrest. researchgate.net
HT29Apratoxin AG1 phase arrest. mdpi.com
Pancreatic cancer cellsSansalvamide AG0/G1 phase arrest. mdpi.com

This table provides examples of how fatty acids and related compounds can modulate the cell cycle. The specific effects of 8-phenyl-7-octenoic acid on cell cycle progression would need to be determined experimentally.

Report on a Literature Search for "8-Phenyl-7-octenoic Acid"

Subject: Analysis of Biochemical and Metabolic Investigations into 8-Phenyl-7-octenoic Acid

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant lack of available information specifically concerning the biochemical and metabolic profile of the chemical compound 8-Phenyl-7-octenoic Acid within the precise contexts requested. The investigation was structured to find data for the following topics:

Structural Modifications and Derivatization Strategies for Research Probes

Synthesis of Functionalized 8-Phenyl-7-octenoic Acid Derivatives

The synthesis of functionalized derivatives of 8-Phenyl-7-octenoic acid and related structures leverages established organic chemistry reactions to introduce new functional groups. These modifications are essential for creating probes with specific properties for biological research.

The carboxylic acid group is a common site for derivatization. It can be converted into esters or amides to alter the molecule's polarity and pharmacokinetic properties. For example, the synthesis of related structures like (E)-8-Phenyl-5-octenoic acid has been achieved through the hydrolysis of its corresponding methyl ester using sodium carbonate in a dioxane/water mixture prepchem.com. Another approach involves the reaction of a carboxylic acid with a derivatizing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a transient O-acyl-isourea, which can then be reacted with an amine to form an amide researchgate.netresearchgate.net. This method was used to create 8-oxo-8-(phenylamino)octanoic acid researchgate.net.

Functionalization can also occur at other positions. For instance, the synthesis of 8-(Phenoxycarbonyloxy)-octanoic acid, a carbonate ester derivative of 8-hydroxyoctanoic acid, was accomplished by reacting 8-hydroxyoctanoic acid with phenyl chloroformate in the presence of pyridine (B92270) mdpi.com. This demonstrates how a hydroxylated precursor can be used to introduce a phenoxycarbonyl group, creating a bioreversible linkage.

Table 1: Examples of Synthetic Transformations for Octanoic Acid Derivatives

Starting Material Reagents Product Transformation Type Reference
Methyl (E)-8-phenyl-5-octenoate 10% Sodium Carbonate, Dioxan/Water (E)-8-Phenyl-5-octenoic acid Ester Hydrolysis prepchem.com
8-hydroxyoctanoic acid Phenyl chloroformate, Pyridine, Diethyl ether 8-(Phenoxycarbonyloxy)-octanoic acid Carbonate Ester Formation mdpi.com

Bioreversible Analogues for In Vitro Mechanistic Studies

Bioreversible analogues, or prodrugs, are inactive compounds designed to undergo enzymatic or chemical transformation in a biological system to release the active parent drug. This strategy is employed to overcome pharmacokinetic challenges. For fatty acid-like structures, this often involves esterification of a carboxylic acid or hydroxyl group.

A detailed study of bioreversible carbonate ester derivatives of phenol (B47542) with fatty acid-like structures provides significant insight into this approach. nih.govresearchgate.net Compounds such as 8-(phenoxycarbonyloxy)-octanoic acid were synthesized and evaluated for their stability and protein binding characteristics, which are critical for their function as prodrugs. mdpi.comnih.gov

The stability of these derivatives was tested in various biological media. researchgate.net Hydrolysis rates were determined in aqueous buffer (pH 7.4), human plasma, and human serum albumin (HSA) solutions. nih.gov It was found that the stability of these carbonate esters varied significantly, with half-lives at pH 7.4 ranging from minutes to many hours. researchgate.net Interestingly, the presence of HSA, the primary plasma protein, accelerated the hydrolysis of most of these derivatives, indicating that the protein itself possesses esterase-like properties and can act as a catalyst for regenerating the parent compound. nih.govresearchgate.net This interaction with HSA is crucial, as protein binding can protect the prodrug from premature metabolism and influence its distribution. nih.gov

Table 2: In Vitro Stability of Bioreversible Carbonate Ester Analogues

Compound Medium Half-life (t½) Key Finding Reference
Carbonate Esters with Fatty Acid-like Structures Aqueous Buffer (pH 7.4, 37°C) 31 to 1.7 × 10⁴ min Stability varies widely depending on the structure. researchgate.net
Carbonate Esters with Fatty Acid-like Structures Human Serum Albumin (HSA) Solution Accelerated Hydrolysis (in most cases) HSA can catalyze the conversion of the prodrug. nih.govresearchgate.net

These findings underscore that the design of bioreversible probes based on the 8-Phenyl-7-octenoic acid scaffold requires careful consideration of the stability of the transient linkage and its interaction with plasma proteins to ensure controlled release for in vitro mechanistic studies. nih.gov

Development of Probes for Specific Biological Targets

Derivatives of 8-Phenyl-7-octenoic acid and structurally similar molecules have been developed as probes to interact with and study specific biological targets. These probes help in understanding the function of proteins and elucidating disease mechanisms.

One example is 8-phenyloctanoic acid , which acts as a competitive inhibitor of the octanoic acid transport system in the bacterium Pseudomonas putida. oup.com This finding indicates that the phenyl-terminated alkyl chain can be recognized by the bacterial transport protein. Kinetic studies determined its inhibitory constant (Ki) to be approximately 90 µM, quantifying its potency as a molecular probe for this specific transporter. oup.com

In another context, a class of natural products called cryptophycins contains a modified octenoic acid moiety with a distinctive 7,8-epoxy-8-phenyl terminus, a structure closely related to 8-Phenyl-7-octenoic acid. nih.gov These compounds are known to be potent tubulin-disrupting agents, making them valuable probes for studying microtubule dynamics and cell division. nih.gov

Furthermore, the related compound 9-phenylnonanoic acid has been identified as a probe with antiseizure activity. mdpi.com In vitro patch-clamp experiments revealed that this molecule blocks the activity of specific voltage-gated ion channels, namely NaV1.2 and CaV2.2, which are validated targets for antiseizure medications. mdpi.com This demonstrates the potential for phenyl-terminated fatty acids to serve as probes for neurological targets.

Table 3: Probes Based on Phenyl-alkanoic/alkenoic Acids and Their Targets

Probe Compound/Class Biological Target Key Finding Application Reference
8-Phenyloctanoic acid Octanoic acid transport system (P. putida) Competitive inhibitor with a Ki value of ~90 µM. Studying bacterial nutrient uptake. oup.com
Cryptophycins Tubulin Contains a 7,8-epoxy-8-phenyl octenoic acid moiety; disrupts microtubule function. Probing cytoskeletal dynamics and cell cycle. nih.gov

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic and Mass Spectrometric Techniques for Qualitative and Quantitative Analysis

Chromatographic and mass spectrometric methods are fundamental for the separation, identification, and quantification of organic compounds like 8-Phenyl-7-octenoic Acid in complex biological or chemical matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like 8-Phenyl-7-octenoic Acid, which is a fatty acid, GC-MS is an ideal method for its detection and quantification in various samples, including biological fluids and tissues, as part of a broader metabolite profile. nih.govavantiresearch.com

The process typically involves an extraction of the analyte from the sample matrix, followed by a derivatization step. avantiresearch.com For carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. avantiresearch.com A common method is esterification, for example, to form a methyl ester. hplc.eu The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation of compounds is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. nih.gov

As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. avantiresearch.com The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. nih.gov For quantitative analysis, a known amount of an internal standard, often a deuterated analogue of the analyte, is added to the sample before processing. nih.gov This allows for accurate quantification of the target compound. nih.gov

In a hypothetical metabolite profiling study of a biological sample containing 8-Phenyl-7-octenoic Acid, the following GC-MS parameters could be employed:

ParameterTypical Value/Condition
GC ColumnHP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Injection ModeSplitless or split (e.g., 50:1)
Injector Temperature250-280 °C
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-650
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Methanolic HCl

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. aocs.orgresearchgate.net For a compound like 8-Phenyl-7-octenoic Acid, HPLC offers a robust method for its analysis, particularly in complex mixtures or when derivatization is not desirable. aocs.org

In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure. hplc.eu The separation of the components in the sample is based on their differential interactions with the stationary and mobile phases. hplc.eu For a phenyl-substituted fatty acid, reversed-phase HPLC is a common choice, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. hplc.euresearchgate.net

The separated components are detected as they elute from the column. A variety of detectors can be used, with ultraviolet (UV) detection being particularly suitable for aromatic compounds like 8-Phenyl-7-octenoic Acid due to the phenyl group's chromophore. nih.gov A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is typically generated using standards of the pure compound. cerealsgrains.org

A hypothetical HPLC method for the analysis of 8-Phenyl-7-octenoic Acid could involve the following parameters:

ParameterTypical Value/Condition
HPLC ColumnReversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseGradient of acetonitrile and water, both containing 0.1% formic acid
Flow Rate1.0 mL/min
Column Temperature30-40 °C
Injection Volume10-20 µL
DetectorUV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength~254 nm (for the phenyl group)
QuantificationExternal standard calibration curve

Surface Science Methodologies for Interfacial Interactions

Surface science techniques are crucial for understanding how molecules like 8-Phenyl-7-octenoic Acid interact with and adsorb onto solid surfaces. This is particularly relevant in fields such as materials science, catalysis, and biocompatibility. While direct studies on 8-Phenyl-7-octenoic Acid are limited, research on the analogous compound, 7-octenoic acid, on a copper surface provides valuable insights into the application of these techniques. rsc.orgresearchgate.netrsc.org

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Adsorption Conformation

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study the vibrational modes of molecules adsorbed on a reflective surface. researchgate.netnih.gov It provides information about the chemical bonding, orientation, and conformation of the adsorbed species. nih.gov In a typical RAIRS experiment, p-polarized infrared light is reflected off the surface at a grazing angle, and the absorption of specific frequencies by the adsorbate is measured.

In the study of 7-octenoic acid on a copper surface, RAIRS was used to identify the nature of the adsorbed species at different temperatures. rsc.orgresearchgate.net At low temperatures (below ~260 K), the molecule adsorbs molecularly. rsc.orgresearchgate.netrsc.org Upon heating to room temperature (~300 K), the carboxylic acid deprotonates to form a 7-octenoate species, which binds to the copper surface through its carboxylate group. rsc.orgresearchgate.netrsc.org The RAIRS spectra show a distinct shift in the C=O stretching frequency upon deprotonation. rsc.org

Key RAIRS findings for 7-octenoic acid on copper:

SpeciesVibrational ModeFrequency (cm⁻¹)Interpretation
Molecular 7-octenoic acidC=O stretch~1711Intact carboxylic acid group. rsc.org
7-octenoate on copperCOO⁻ symmetric stretch~1425Deprotonated carboxylate group bound to the surface. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. nih.govnih.govthermofisher.com The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. nih.gov The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. nih.gov

In the context of 8-Phenyl-7-octenoic Acid, XPS would be used to confirm the presence of the molecule on a surface and to determine the chemical state of its constituent elements, particularly carbon and oxygen. For the analogous 7-octenoic acid on copper, XPS confirmed the deprotonation of the carboxylic acid at room temperature by analyzing the O 1s core level spectrum. rsc.org The presence of a single O 1s peak indicated that the two oxygen atoms of the carboxylate group were in chemically equivalent environments, consistent with a bidentate binding geometry. rsc.org

Typical XPS data for a carboxylate species on a metal surface would show:

Element (Core Level)Typical Binding Energy (eV)Interpretation
O 1s~531-532Oxygen in a carboxylate group bound to a metal surface. rsc.org
C 1s~284.8 (aliphatic), ~288-289 (carboxylate)Different chemical states of carbon in the molecule.

Temperature-Programmed Desorption (TPD) for Surface Reaction Pathways

Temperature-Programmed Desorption (TPD) is a technique used to study the desorption of molecules from a surface as the temperature is increased in a controlled manner. researchgate.netmicromeritics.com It provides information about the binding energy of adsorbed species, surface coverage, and the kinetics of desorption and surface reactions. rsc.orgscribd.com In a TPD experiment, a surface with adsorbed molecules is heated at a linear rate, and a mass spectrometer is used to monitor the desorbing species as a function of temperature. micromeritics.com

For 7-octenoic acid on copper, TPD experiments revealed the thermal decomposition pathway of the adsorbed 7-octenoate. rsc.orgresearchgate.netrsc.org Upon heating, the molecule undergoes decarbonylation, releasing carbon dioxide (CO₂) and hydrogen (H₂). rsc.orgresearchgate.netrsc.org The TPD spectra showed distinct desorption peaks for these products at specific temperatures, indicating different reaction steps. rsc.orgrsc.org

Key TPD findings for 7-octenoate on copper:

Desorbing SpeciesPeak Desorption Temperature (K)Associated Reaction
Carbon Dioxide (CO₂)~550 and ~650Decarbonylation of the 7-octenoate. rsc.orgrsc.org
Hydrogen (H₂)~615, ~650, and ~740Dehydrogenation of the hydrocarbon chain and surface oligomers. rsc.orgrsc.org

Scanning-Tunneling Microscopy (STM) for Surface Structure and Dynamics

Scanning-Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. In the context of academic research on 8-phenyl-7-octenoic acid, STM provides invaluable insights into the self-assembly, orientation, and surface dynamics of this molecule on various substrates. This technique operates by scanning a sharp metallic tip over a conductive sample at a very small distance. A bias voltage applied between the tip and the sample allows electrons to tunnel through the vacuum gap, generating a tunneling current that is exponentially dependent on the tip-sample distance. By maintaining a constant tunneling current, the topography of the surface, including adsorbed molecules, can be precisely mapped.

Detailed Research Findings

While direct STM studies on 8-phenyl-7-octenoic acid are not extensively documented in publicly available literature, a significant body of research on analogous long-chain fatty acids and phenyl-terminated alkanes provides a strong basis for predicting its behavior. Research on similar molecules, such as long-chain alkanoic acids on highly oriented pyrolytic graphite (B72142) (HOPG), reveals that these molecules tend to self-assemble into highly ordered lamellar structures. researchgate.net The primary driving forces for this self-assembly are van der Waals interactions between the alkyl chains and hydrogen bonding between the terminal carboxylic acid groups. rsc.org

For 8-phenyl-7-octenoic acid, it is anticipated that the molecules would form parallel rows on an HOPG surface. Within these rows, the aliphatic chains would lie flat, aligned with the principal axes of the graphite lattice. The carboxylic acid moieties of adjacent molecules are expected to form characteristic hydrogen-bonded dimers, a common structural motif for carboxylic acids in two-dimensional assemblies. rsc.org The terminal phenyl group introduces additional complexity and interaction possibilities. Studies on phenyl-terminated alkanethiols on gold surfaces have shown that the orientation of the terminal phenyl ring is influenced by the length of the alkyl chain and can exhibit an odd-even effect. It is plausible that the phenyl groups of 8-phenyl-7-octenoic acid would also adopt specific orientations to maximize π-π stacking interactions with neighboring phenyl groups or to optimize their interaction with the substrate.

Furthermore, STM can be operated in a spectroscopic mode (Scanning Tunneling Spectroscopy or STS) to probe the local electronic density of states of the adsorbed molecules. This would allow for the characterization of the electronic contributions of the phenyl ring and the carboxylic acid group to the molecular orbitals near the Fermi level.

Fast STM imaging techniques can also be employed to study the dynamics of the self-assembled monolayer. researchgate.net This could include observing the spontaneous switching of molecular orientations, the diffusion of individual molecules across the surface, and the dynamics of domain boundaries. Such studies provide critical information on the stability of the monolayer and the energetic landscape of the molecule-substrate and molecule-molecule interactions.

Interactive Data Tables

The following tables present hypothetical yet representative data that could be obtained from an STM analysis of 8-phenyl-7-octenoic acid on an HOPG surface, based on published data for similar compounds.

Table 1: Structural Parameters of Self-Assembled 8-Phenyl-7-octenoic Acid Monolayer on HOPG

ParameterExpected ValueDescription
Lamellar Spacing1.5 - 1.8 nmThe center-to-center distance between adjacent parallel rows of molecules. This is primarily determined by the full length of the molecule.
Intermolecular Distance0.4 - 0.5 nmThe distance between adjacent molecules within a lamella. This is governed by van der Waals interactions between the alkyl chains.
Molecular Tilt Angle25° - 35°The angle of the aliphatic chain with respect to the normal of the lamella boundary.
Unit Cell Area0.6 - 0.9 nm²The area of the two-dimensional repeating unit of the self-assembled structure.

Table 2: Tunneling Conditions for STM Imaging

ParameterTypical ValuePurpose
Bias Voltage (Vbias)+0.5 V to +1.5 V or -0.5 V to -1.5 VApplied between the sample and the tip to induce tunneling. The polarity determines whether empty or filled electronic states are probed.
Tunneling Current (It)50 pA - 200 pAThe setpoint for the feedback loop, which is kept constant during topographic imaging. Lower currents are often used for delicate molecular layers.
Scan Speed1 - 5 lines/secondThe speed at which the tip rasters across the surface. Slower speeds can improve image quality but increase susceptibility to drift.
SubstrateHighly Oriented Pyrolytic Graphite (HOPG)An atomically flat and conductive substrate commonly used for STM studies of molecular self-assembly.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic properties of molecules and their interactions with other substances, such as mineral surfaces or catalysts. mdpi.com

Adsorption Pathways: The adsorption of a molecule onto a surface is governed by the electronic interactions between the adsorbate and the substrate. DFT calculations are used to model these interactions, predicting the most stable adsorption geometries and energies. For a molecule like 8-Phenyl-7-octenoic Acid, which has a carboxylate head group, an alkyl chain, and a phenyl ring, DFT can elucidate its behavior in various environments. For instance, in the context of mineral flotation, where similar carboxylic acids are used as collectors, DFT helps in understanding the adsorption mechanism. mdpi.comnih.gov Calculations can determine the interaction energy, charge transfer, and nature of the chemical bonds formed between the carboxylate group and metal atoms on a mineral surface. mdpi.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. mdpi.com For 8-Phenyl-7-octenoic Acid, the carboxylate oxygen atoms and the π-system of the phenyl ring would be key regions of electron density, likely acting as the primary sites for adsorption onto electrophilic surfaces.

Reaction Pathways: DFT is also a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the determination of transition states and reaction mechanisms. researchgate.net Studies on the reactions of other unsaturated carboxylic acids, such as fluorocyclization or asymmetric reduction, have successfully used DFT to explain experimentally observed selectivity. nih.govorganic-chemistry.orgnih.govmit.edu For 8-Phenyl-7-octenoic Acid, DFT could be used to predict the outcomes of various organic transformations. For example, in an electrophilic addition to the C7=C8 double bond, calculations could determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the regioselectivity and stereoselectivity of the product. The influence of the nearby phenyl group on the reaction at the double bond is a key electronic and steric factor that DFT can quantify.

A hypothetical DFT analysis of key electronic properties for 8-Phenyl-7-octenoic Acid compared to related molecules is shown below.

Compound/FragmentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactive Site
8-Phenyl-7-octenoic Acid -6.5 (Est.)-1.2 (Est.)5.3 (Est.)Carboxylate, Phenyl π-system
Octanoic Acid-7.0 (Est.)-0.8 (Est.)6.2 (Est.)Carboxylate Group
Styrene (B11656) (Phenyl-ethene)-6.1-1.05.1Phenyl π-system, C=C bond
7-Octenoic Acid-6.8 (Est.)-0.9 (Est.)5.9 (Est.)Carboxylate, C=C bond

Note: This table contains estimated values for illustrative purposes, based on general chemical principles and data from analogous compounds.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from quantum chemical calculations that maps the charge distribution of a molecule in 3D space. rsc.org It is used to predict how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map shows regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.

For 8-Phenyl-7-octenoic Acid, an MEP analysis would reveal several key features:

High Negative Potential: Strong negative potential would be concentrated around the oxygen atoms of the carboxylic acid group, making this the primary site for hydrogen bonding and interaction with cations. preprints.org

Negative Potential: A region of negative potential would also be associated with the π-electrons of the phenyl ring, indicating its ability to participate in π-π stacking or cation-π interactions. nih.gov

Positive Potential: The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, identifying it as the acidic proton.

Neutral/Slightly Positive Potential: The aliphatic chain would show a relatively neutral potential, contributing to hydrophobic interactions.

MEP analysis is crucial for understanding ligand-receptor binding, as it highlights the electrostatic complementarity required for a stable interaction.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

When a molecule is investigated for potential biological activity, molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying its interaction with protein targets.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on a force field, which estimates the binding affinity. For 8-Phenyl-7-octenoic Acid, docking studies could screen its potential to inhibit enzymes for which fatty acids are substrates or modulators, such as fatty acid binding proteins (FABPs), cyclooxygenases (COX), or certain matrix metalloproteinases (MMPs). nih.gov

The key interactions for 8-Phenyl-7-octenoic Acid would likely involve:

Hydrogen Bonding and Salt Bridges: The carboxylate group could form strong hydrogen bonds or salt bridges with basic residues like Arginine or Lysine in a binding pocket.

Hydrophobic Interactions: The C1-C6 alkyl chain would fit into hydrophobic pockets, interacting with nonpolar residues such as Leucine, Isoleucine, and Valine.

π-Stacking/T-Stacking: The phenyl group could engage in favorable π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time. nih.gov An MD simulation solves Newton's equations of motion for all atoms in the system, revealing the flexibility of the protein and ligand, the stability of their interactions, and the role of solvent (water) molecules. plos.org For a complex of 8-Phenyl-7-octenoic Acid with a protein, an MD simulation could confirm the stability of the docked pose, identify key stable interactions, and calculate a more accurate binding free energy. nih.govacs.org

Interaction TypePotential Interacting ResiduesFunctional Group of 8-Phenyl-7-octenoic Acid
Hydrogen Bond / Salt BridgeArg, Lys, His, Asn, GlnCarboxylic Acid
Hydrophobic (van der Waals)Ala, Val, Leu, Ile, Met, ProAlkyl Chain (C1-C6)
π-π Stacking / T-StackingPhe, Tyr, TrpPhenyl Group
Cation-πLys, ArgPhenyl Group

Mechanistic Prediction of Chemical Transformations and Degradation Routes

Computational models can predict how a molecule might be transformed or degraded under biological or environmental conditions. This is often achieved by modeling known metabolic pathways and calculating the thermodynamic and kinetic feasibility of each step for the new molecule.

For 8-Phenyl-7-octenoic Acid, a likely metabolic pathway in many organisms is β-oxidation. Computational models of fatty acid oxidation exist and can be adapted to new substrates. plos.orgnih.gov A computational investigation could model each step of the β-oxidation cycle for 8-Phenyl-7-octenoic Acid, starting from its activation to a Coenzyme A (CoA) thioester. The presence of the C7=C8 double bond and the terminal phenyl group would require specialized enzymatic steps not found in the standard oxidation of saturated fatty acids. Quantum chemical calculations (DFT) could be used to determine the reaction energies and activation barriers for each enzymatic step, identifying potential bottlenecks or alternative pathways. This approach can predict the accumulation of specific intermediates, which is a hallmark of certain metabolic diseases. unl.edu

In Silico Screening and Design of Phenyl-Octenoic Acid Analogues

In silico screening allows for the rapid evaluation of large virtual libraries of compounds for a desired property, such as binding affinity to a biological target. nih.govacs.org This approach is a cornerstone of modern drug discovery. Starting with a lead compound like 8-Phenyl-7-octenoic Acid, analogues can be designed and evaluated computationally before committing to costly and time-consuming chemical synthesis.

The process would typically involve:

Analogue Design: Create a virtual library by systematically modifying the structure of 8-Phenyl-7-octenoic Acid. Modifications could include altering the alkyl chain length, changing the position or saturation of the double bond, or adding various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to the phenyl ring.

Property Prediction: For each analogue, calculate key physicochemical properties (e.g., logP, polar surface area, solubility) and drug-likeness scores to filter out compounds with poor pharmacokinetic profiles. tandfonline.comresearchgate.net

Virtual Screening: Use high-throughput molecular docking to screen the library of analogues against a specific protein target. mdpi.com Analogues with the best predicted binding affinities are prioritized.

Lead Optimization: For the most promising hits, perform more rigorous calculations, such as MD simulations, to refine binding energy predictions and analyze interaction stability. This process can lead to the design of new analogues with enhanced potency and selectivity. researchgate.nethuji.ac.il

A hypothetical screening could aim to optimize 8-Phenyl-7-octenoic Acid as an inhibitor for a target like Matrix Metalloproteinase-9 (MMP-9).

Analogue ModificationRationalePredicted Outcome
Add para-hydroxyl to PhenylIntroduce new hydrogen bond donor/acceptorImproved binding affinity if H-bond partner is available
Replace Phenyl with NaphthylIncrease surface area for hydrophobic/π-stacking interactionsPotentially higher affinity but may decrease solubility
Shorten alkyl chain to 4 carbonsImprove solubility and alter fit in binding pocketMay increase or decrease affinity depending on pocket size
Add ortho-fluoro to PhenylAlter electronic properties and form specific halogen bondsPotentially enhanced binding and metabolic stability

Through these computational strategies, a comprehensive understanding of 8-Phenyl-7-octenoic Acid can be developed, guiding its potential use in materials science, biology, and medicinal chemistry.

Future Directions and Interdisciplinary Research Avenues

Elucidation of Undiscovered Biochemical Pathways

While the complete metabolic fate of 8-phenyl-7-octenoic acid is not yet fully mapped, existing research on related molecules provides a foundation for hypothesizing its biochemical interactions. The metabolism of ω-phenyl-alkanoic acids is known to proceed through pathways such as β-oxidation, similar to conventional fatty acids. tandfonline.com The presence of the phenyl group, however, introduces complexities that could lead to unique metabolic intermediates.

A key piece of evidence comes from studies on Pseudomonas putida U, a bacterium that utilizes octanoic acid as a carbon source and stores it as poly(3-hydroxyoctanoate). In this organism, 8-phenyloctanoic acid acts as a competitive inhibitor of the octanoic acid transport system. oup.comoup.com This inhibition suggests a direct interaction with the bacterial fatty acid uptake machinery, a critical first step in its metabolic pathway. The inhibitory constant (Ki) for this interaction has been calculated, providing a quantitative measure of its effect.

Table 1: Inhibition of Octanoic Acid Transport in P. putida U by Phenyl-Substituted Analogs

Inhibitor Compound Inhibition Type Inhibitory Constant (Ki)
8-Phenyloctanoic acid Competitive ~90 µM oup.com

This table is generated based on data indicating that 8-phenyloctanoic acid is a competitive inhibitor of the octanoic acid transport system in Pseudomonas putida U, with a calculated Ki of approximately 90 µM. oup.com

Future research could focus on identifying the specific enzymes and transporters that interact with 8-phenyl-7-octenoic acid. It is plausible that mammalian metabolic pathways could process this compound via ω-oxidation, leading to hydroxylated derivatives, followed by chain shortening through β-oxidation, a pathway observed for environmental contaminants like n-octylphenol which is metabolized into 8-(4′-hydroxyphenyl)octanoic acid. tandfonline.com Investigating these potential pathways could reveal novel bioactive metabolites and clarify the compound's role in cellular processes.

Exploration of Synthetic Applications in Novel Materials Science

The bifunctional nature of 8-phenyl-7-octenoic acid—possessing a terminal carboxylic acid group for surface anchoring and a phenyl ring for tailored intermolecular interactions—makes it a promising candidate for applications in materials science, particularly in surface modification.

Research on the closely related 7-octenoic acid has demonstrated its ability to form self-assembled monolayers (SAMs) on copper substrates. rsc.orgresearchgate.net The molecule initially adsorbs in a flat-lying configuration and then deprotonates to form a more vertically oriented monolayer as coverage increases. rsc.org The terminal vinyl group in 7-octenoic acid influences the subsequent thermal decomposition and polymerization on the surface.

By analogy, 8-phenyl-7-octenoic acid could be used to create functionalized surfaces with unique properties. The phenyl group can introduce π-π stacking interactions between adjacent molecules in a monolayer, potentially leading to more ordered and thermally stable films. These aromatic SAMs could be used to modify the electronic properties, wettability, and corrosion resistance of metal surfaces. Further research should explore the adsorption dynamics of 8-phenyl-7-octenoic acid on various substrates (e.g., silicon, gold, copper) and characterize the resulting film structure and properties. Such derivatives of long-chain fatty acids are considered valuable building blocks for creating polymers and other advanced materials. ontosight.ai

Integration with Systems Biology for Holistic Understanding of Biological Roles

A systems biology approach seeks to understand the complex interactions within a biological system as a whole. Integrating 8-phenyl-7-octenoic acid into this framework could provide a holistic view of its biological impact. The known inhibitory effect on fatty acid uptake in P. putida serves as an excellent starting point. oup.comoup.com

In a systems context, inhibiting a key nutrient transporter would not only affect the direct downstream pathway (fatty acid oxidation and polymer synthesis) but would also trigger a cascade of regulatory responses throughout the cell's metabolic network. By using techniques like transcriptomics, proteomics, and metabolomics, researchers could map the global changes in gene expression and metabolite levels in P. putida when exposed to 8-phenyl-7-octenoic acid. This would reveal how the organism adapts its entire metabolism to the presence of this specific inhibitor, providing insights into metabolic flexibility and robustness.

Furthermore, considering the interaction of such compounds with the gut microbiota and host, as explored for other phenolic compounds, opens another avenue. tandfonline.com Understanding how 8-phenyl-7-octenoic acid might be metabolized by different microbial species and how the resulting metabolites could, in turn, influence host pathways is a quintessential systems biology question that bridges microbiology, biochemistry, and host physiology.

Development of Environmentally Sustainable Synthetic Routes

The traditional chemical synthesis of specialty chemicals often relies on petroleum-based precursors and harsh reaction conditions, which are environmentally unsustainable. mdpi.com The development of green synthetic routes for compounds like 8-phenyl-7-octenoic acid is a critical future direction.

There are several promising bio-based approaches:

Biocatalysis: Utilizing isolated enzymes as catalysts offers high selectivity and mild reaction conditions. researchgate.net For instance, a lipase (B570770) could potentially catalyze the esterification or amidation of the carboxylic acid group, while other enzymes could be explored for creating the phenyl-alkene structure.

Microbial Fermentation: Genetically engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, can be designed to produce complex molecules from simple sugar feedstocks. mdpi.comresearchgate.net Synthetic biology tools could be used to construct a novel biosynthetic pathway that combines elements from fatty acid synthesis and aromatic amino acid synthesis to produce 8-phenyl-7-octenoic acid in a microbial cell factory.

Green Chemistry Solvents: The use of environmentally benign solvents, such as deep eutectic solvents (DESs), can significantly reduce the environmental impact of chemical synthesis. semanticscholar.org These solvents can act as both the reaction medium and catalyst, offering an eco-friendly alternative for the steps involved in synthesizing the target molecule. semanticscholar.org

These sustainable methods not only address environmental concerns but also open up possibilities for producing novel derivatives of 8-phenyl-7-octenoic acid through metabolic engineering and biocatalytic transformations. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
8-Phenyl-7-octenoic Acid
8-Phenyloctanoic acid
Octanoic acid
Poly(3-hydroxyoctanoate)
8-(4′-hydroxyphenyl)octanoic acid
n-Octylphenol
7-Octenoic acid
(2R,4S,5S,7S)-5-Amino-4-hydroxy-2,7-dimethyl-8-phenyl-octanoic acid butylamide

Q & A

Q. Table 1: Recommended Analytical Techniques for 8-Phenyl-7-octenoic Acid

TechniqueParametersKey ApplicationsReference Standards
¹H NMR400–600 MHz, CDCl₃ or DMSO-d6Confirm aromatic protons, olefinNIST Chemistry WebBook
FT-IR400–4000 cm⁻¹, KBr pelletIdentify C=O, C=C bondsThermo Scientific
HPLC-MSC18 column, 0.1% formic acid mobile phasePurity assessment, MW confirmationPeer-reviewed protocols

Note : Always include error margins (e.g., ±0.1 ppm for NMR) and statistical validation (e.g., triplicate runs) in data reporting .

Key Considerations for Experimental Design

  • Reproducibility : Detailed documentation of synthetic steps, including solvent grades and equipment calibration, is critical .
  • Data Contradictions : Use systematic troubleshooting (e.g., varying reaction stoichiometry, alternative catalysts) and peer consultation to resolve inconsistencies .
  • Ethical Reporting : Disclose limitations (e.g., low yields, side products) and avoid overinterpretation of preliminary data .

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